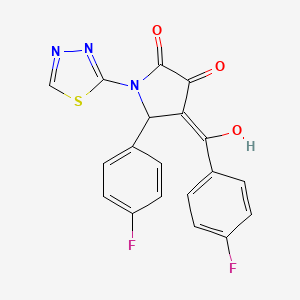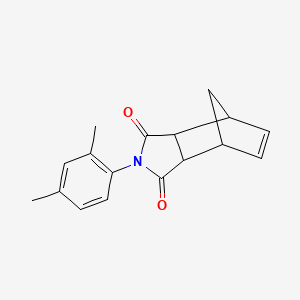![molecular formula C25H19N3O3S B11643711 3-methyl-N-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B11643711.png)
3-methyl-N-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)THIOUREA is a complex organic compound that features a benzoxazole and benzofuran moiety. These structures are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)THIOUREA typically involves multi-step organic reactions. The benzoxazole moiety can be synthesized using 2-aminophenol as a precursor, reacting with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under various conditions and catalysts . The benzofuran moiety can be synthesized through microwave-assisted synthesis, which is efficient and yields high purity products .
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing reaction conditions to maximize yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like FeCl3 under aerobic conditions.
Reduction: Can be achieved using common reducing agents like sodium borohydride.
Substitution: Involves nucleophilic or electrophilic substitution reactions, often using halogenated intermediates.
Common Reagents and Conditions
Oxidation: FeCl3, toluene, 110°C, 24 hours.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated intermediates with nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield various oxidized derivatives of the benzoxazole and benzofuran moieties.
Scientific Research Applications
1-[3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)THIOUREA has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)THIOUREA involves its interaction with specific molecular targets and pathways. The benzoxazole and benzofuran moieties are known to interact with various enzymes and receptors, leading to their biological effects . These interactions can inhibit or activate specific pathways, resulting in antimicrobial, antifungal, or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Known for their antimicrobial and anticancer activities.
Benzofuran Derivatives: Investigated for their anticancer and antioxidant properties.
Uniqueness
1-[3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)THIOUREA is unique due to its combined benzoxazole and benzofuran moieties, which provide a broad spectrum of biological activities. This combination enhances its potential as a therapeutic agent compared to compounds with only one of these moieties.
Properties
Molecular Formula |
C25H19N3O3S |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
3-methyl-N-[[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C25H19N3O3S/c1-14-10-11-21-19(12-14)27-24(31-21)16-6-5-7-17(13-16)26-25(32)28-23(29)22-15(2)18-8-3-4-9-20(18)30-22/h3-13H,1-2H3,(H2,26,28,29,32) |
InChI Key |
MDJFMKYQDBAESM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=S)NC(=O)C4=C(C5=CC=CC=C5O4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2Z)-2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11643631.png)
![(5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11643634.png)
![2-cyclopropyl-N'-[(E)-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]quinoline-4-carbohydrazide](/img/structure/B11643638.png)
![4-(2-Chlorophenyl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11643641.png)

![6-[(4-Hydroxy-6-methyl-2-sulfanylpyrimidin-5-yl)oxy]pyridazin-3-ol](/img/structure/B11643656.png)
![N-{4-[(3-bromophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B11643658.png)
![N-[3-(dibutylamino)-2-hydroxypropyl]-N-(4-methylphenyl)-4-nitrobenzenesulfonamide](/img/structure/B11643672.png)

![3-{5-[(Z)-(2-cyclohexyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11643688.png)
![2-methylpropyl {[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11643694.png)
![(5Z)-3-(4-chlorobenzyl)-5-{2-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11643700.png)

![ethyl (2Z)-2-(5-chloro-2-hydroxybenzylidene)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11643719.png)
